molecular formula C16H15N3O3 B5718209 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole

1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole

Cat. No. B5718209
M. Wt: 297.31 g/mol
InChI Key: KSKVYULUSQWCAH-UHFFFAOYSA-N
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Description

1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole, also known as MNPEBI, is a compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes.
Biochemical and Physiological Effects
1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects, depending on the target cells and the concentration used. In some studies, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has been shown to induce cell death in cancer cells, while in others, it has been shown to inhibit bacterial growth. 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has also been shown to affect the activity of certain enzymes and proteins in the target cells, leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole in lab experiments is its high yield of synthesis and relative ease of purification. In addition, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has shown potential in various scientific research applications, making it a versatile compound for researchers. However, one of the limitations of using 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole, including its potential use as a therapeutic agent in cancer treatment and as an antibacterial and antifungal agent. In addition, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole may have potential applications in the development of fluorescent probes for imaging biological systems and in the development of catalysts for organic reactions. Further studies are needed to fully understand the mechanism of action of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole and its potential applications in various fields.
Conclusion
In conclusion, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole is a compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole involves the reaction between 5-methyl-2-nitrophenol and 1,2-diaminobenzene in the presence of ethylene glycol. 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a catalyst for organic reactions, and as a potential anticancer agent. The mechanism of action of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has many advantages for lab experiments, including its high yield of synthesis and relative ease of purification, but also has limitations due to its potential toxicity. Further studies are needed to fully understand the potential applications of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole in various fields.

Synthesis Methods

The synthesis of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole involves the reaction between 5-methyl-2-nitrophenol and 1,2-diaminobenzene in the presence of ethylene glycol. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a catalyst for organic reactions, and as a potential anticancer agent. In addition, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

1-[2-(5-methyl-2-nitrophenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-12-6-7-15(19(20)21)16(10-12)22-9-8-18-11-17-13-4-2-3-5-14(13)18/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKVYULUSQWCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole

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